AChE Inhibition: C-10 Gentiobioside Isomer Is 5.2-Fold Less Potent Than C-6 Gentiobioside Isomer
In a direct head-to-head comparison within the same study, isorubrofusarin 10-gentiobioside (compound 5) exhibited an AChE IC50 of 83.52 ± 1.56 µM, whereas its positional isomer rubrofusarin 6-O-gentiobioside (compound 3) showed an AChE IC50 of 15.94 ± 0.32 µM, yielding a 5.2-fold potency difference solely attributable to the glycosylation site shift from C-6 to C-10 [1]. The positive control berberine yielded an IC50 of 0.68 ± 0.01 µM in the same assay system. This quantitative divergence is experimentally robust, with triplicate measurements reported for all compounds.
| Evidence Dimension | AChE 50% inhibitory concentration (IC50, µM) |
|---|---|
| Target Compound Data | 83.52 ± 1.56 µM (Isorubrofusarin 10-gentiobioside, compound 5) |
| Comparator Or Baseline | 15.94 ± 0.32 µM (Rubrofusarin 6-O-β-gentiobioside, compound 3); Berberine positive control: 0.68 ± 0.01 µM |
| Quantified Difference | 5.2-fold less potent than the C-6 isomer; ~123-fold less potent than berberine |
| Conditions | In vitro AChE inhibition assay; log dose inhibition curve; mean ± S.E.M. of triplicate experiments; compounds isolated from Cassia obtusifolia seeds |
Why This Matters
Researchers procuring isorubrofusarin 10-gentiobioside for AChE-targeted studies must verify isomer identity because using the wrong isomer would overestimate AChE inhibitory potential by ~5-fold, leading to erroneous SAR conclusions and irreproducible results.
- [1] Shrestha S, Seong SH, Paudel P, Jung HA, Choi JS. Structure Related Inhibition of Enzyme Systems in Cholinesterases and BACE1 In Vitro by Naturally Occurring Naphthopyrone and Its Glycosides Isolated from Cassia obtusifolia. Molecules. 2017;23(1):69. doi:10.3390/molecules23010069 View Source
